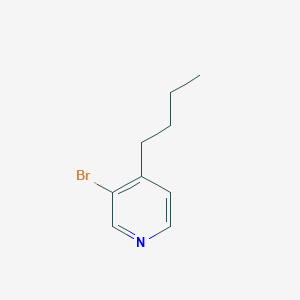
5-(2-Fluorophenoxy)-2-pyrazinemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluorophenoxy)-2-pyrazinemethanol is a chemical compound that belongs to the class of fluorinated heterocyclic compounds It is characterized by the presence of a fluorophenoxy group attached to a pyrazine ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenoxy)-2-pyrazinemethanol typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 2-fluorophenol, undergoes a nucleophilic substitution reaction with a suitable leaving group to form the 2-fluorophenoxy intermediate.
Coupling with Pyrazine: The 2-fluorophenoxy intermediate is then coupled with a pyrazine derivative under specific reaction conditions, such as the use of a base and a suitable solvent, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluorophenoxy)-2-pyrazinemethanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-Fluorophenoxy)-2-pyrazinecarboxylic acid.
Reduction: Formation of 5-(2-Fluorophenoxy)-2,3-dihydropyrazinemethanol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2-Fluorophenoxy)-2-pyrazinemethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 5-(2-Fluorophenoxy)-2-pyrazinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrazine ring may participate in hydrogen bonding or π-π interactions, contributing to the overall activity of the compound. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenoxyacetic acid: Similar structure but lacks the pyrazine ring.
5-(2-Fluorophenoxy)-2-pyridinemethanol: Contains a pyridine ring instead of a pyrazine ring.
4-(2-Fluorophenoxy)-2-pyrazinemethanol: Similar structure but with a different substitution pattern on the pyrazine ring.
Uniqueness
5-(2-Fluorophenoxy)-2-pyrazinemethanol is unique due to the presence of both the fluorophenoxy group and the pyrazine ring, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced stability, reactivity, and bioactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
1160264-35-6 |
|---|---|
Formule moléculaire |
C11H9FN2O2 |
Poids moléculaire |
220.20 g/mol |
Nom IUPAC |
[5-(2-fluorophenoxy)pyrazin-2-yl]methanol |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-2-4-10(9)16-11-6-13-8(7-15)5-14-11/h1-6,15H,7H2 |
Clé InChI |
KGDLHHMIFRADQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=NC=C(N=C2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


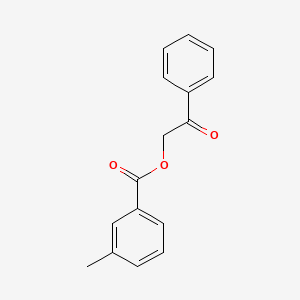
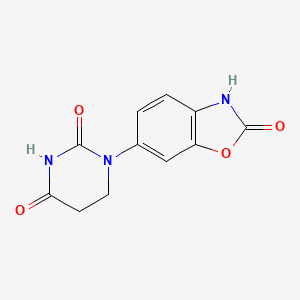
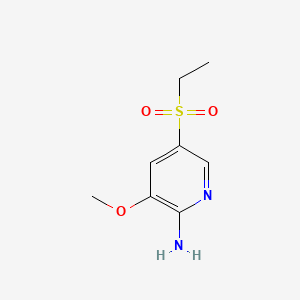

![[3-(4-Acetylpiperazin-1-yl)cyclobutyl]carbamic acid tert-butyl ester](/img/structure/B13936219.png)
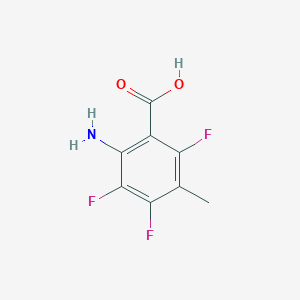

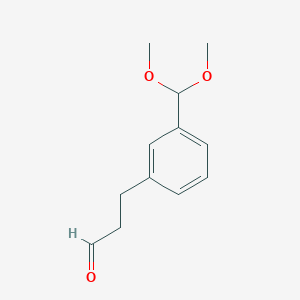
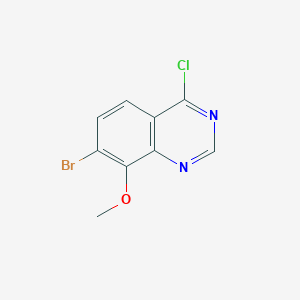
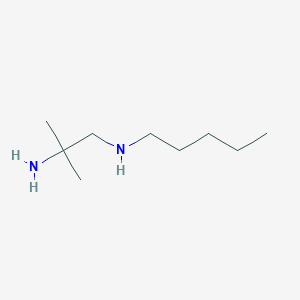
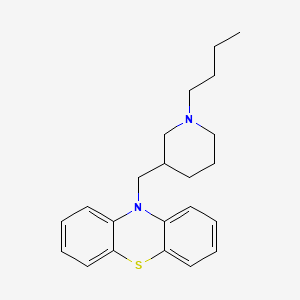
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-](/img/structure/B13936260.png)
![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
